molecular formula C41H77NO9 B1253874 (4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine

(4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine

Cat. No.: B1253874
M. Wt: 728.1 g/mol
InChI Key: YBSQGNFRWZKFMJ-AHCXLOBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine is a complex organic compound with multiple functional groups, including hydroxyl groups, a hexadecanamide moiety, and a trihydroxy oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation and reduction reactions, and coupling reactions to form the final amide bond. Common reagents used in these reactions include protecting agents like tert-butyldimethylsilyl chloride, oxidizing agents like pyridinium chlorochromate, and coupling reagents like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the octadeca-4,8-dien moiety can be reduced to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlling temperature, pH, and solvent choice to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can yield saturated hydrocarbons.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving hydroxyl and amide groups.

    Medicine: Potential therapeutic applications due to its complex structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other hydroxylated amides and trihydroxy oxane derivatives. Compared to these compounds, (4E,8E)-N-D-2'-Hydroxypalmitoyl-1-O--D-glycopyranosyl-9-methyl-4,8-sphingadienine is unique due to its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C41H77NO9

Molecular Weight

728.1 g/mol

IUPAC Name

2-hydroxy-N-[(4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide

InChI

InChI=1S/C41H77NO9/c1-4-6-8-10-12-13-14-15-16-18-20-24-29-35(45)40(49)42-33(31-50-41-39(48)38(47)37(46)36(30-43)51-41)34(44)28-25-21-23-27-32(3)26-22-19-17-11-9-7-5-2/h25,27-28,33-39,41,43-48H,4-24,26,29-31H2,1-3H3,(H,42,49)/b28-25+,32-27+/t33?,34?,35?,36-,37-,38+,39-,41-/m1/s1

InChI Key

YBSQGNFRWZKFMJ-AHCXLOBWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(C(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(/C=C/CC/C=C(\C)/CCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O

Synonyms

cerebroside B

Origin of Product

United States

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